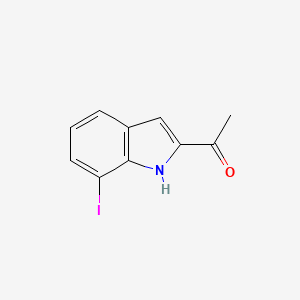
2-Cyclopropoxy-4-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and an iodine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method is the halogenation of 2-cyclopropoxypyridine using iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency .
化学反応の分析
Types of Reactions: 2-Cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
科学的研究の応用
2-Cyclopropoxy-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 2-Cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes and receptors, depending on its structural configuration .
類似化合物との比較
2-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
4-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
2-Cyclopropoxypyridine: Similar in structure but lacks the iodine atom.
Uniqueness: 2-Cyclopropoxy-4-iodopyridine is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs .
特性
分子式 |
C8H8INO |
|---|---|
分子量 |
261.06 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |
InChIキー |
CULOAISJMCQIDW-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=NC=CC(=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)

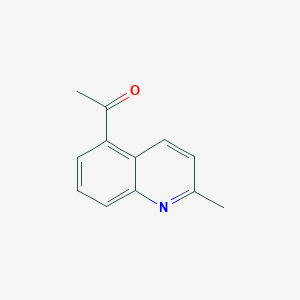
![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
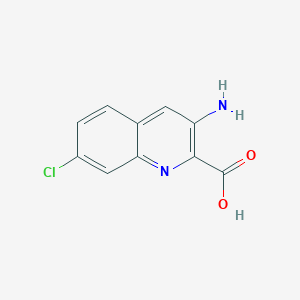
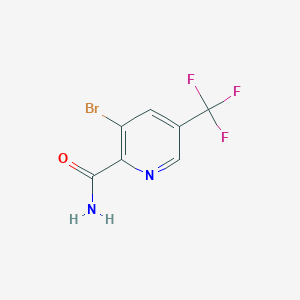
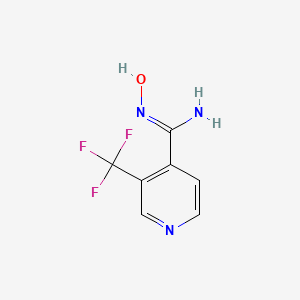
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
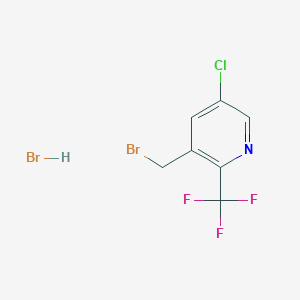
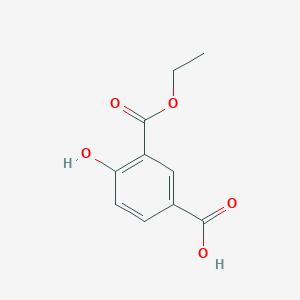
![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
